Direct Red 23 (CAS No. 3441-14-3): A Comprehensive Technical Guide
Direct Red 23 (CAS No. 3441-14-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Red 23, also known by its Colour Index name C.I. 29160, is a disazo anionic dye extensively utilized across various industrial and scientific sectors.[1][2] Its vibrant red hue, high water solubility, and affinity for cellulosic fibers have cemented its role in the textile, paper, and leather industries.[3] Beyond its industrial applications, Direct Red 23 serves as a valuable tool in biological research, particularly in histology for staining tissues and cells.[4][5] However, its toxicological profile, including potential carcinogenicity and mutagenicity, necessitates a thorough understanding of its chemical properties, biological interactions, and safety considerations. This technical guide provides an in-depth overview of Direct Red 23, encompassing its physicochemical characteristics, synthesis and purification protocols, analytical methodologies, and a detailed exploration of its toxicological mechanisms, including its impact on cellular signaling pathways.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Direct Red 23 is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 3441-14-3 |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |
| Molecular Weight | 813.73 g/mol |
| Colour Index Number | 29160 |
| Appearance | Red to purple powder |
| Property | Value |
| Solubility in Water | 30 g/L (at 80 °C) |
| Solubility in Ethanol | Slightly soluble (orange solution) |
| Solubility in Acetone | Insoluble |
| Absorption Maximum (λmax) | 505-520 nm in water |
| Thermal Decomposition | >250°C |
| Toxicological Data | Value |
| Cytotoxicity (Colon Adenocarcinoma Cells) | IC₅₀: 25.895 µg/mL |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Direct Red 23 are crucial for its application in research and development.
Synthesis of Direct Red 23
The synthesis of Direct Red 23 is typically achieved through a two-step diazotization and coupling reaction.
Materials:
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Aniline
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N-(4-aminophenyl)acetamide
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N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Scarlet Acid)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Sodium carbonate (Na₂CO₃)
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Ice
Procedure:
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Diazotization of Aniline:
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Dissolve a molar equivalent of aniline in a solution of hydrochloric acid and water.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
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Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
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Diazotization of N-(4-aminophenyl)acetamide:
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Repeat the diazotization procedure described in step 1 with N-(4-aminophenyl)acetamide instead of aniline.
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Coupling Reaction:
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Dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous solution of sodium carbonate to form a solution of the coupling component.
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Cool the solution to 0-5°C.
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Slowly add the diazonium salt solution of aniline to the coupling component solution while maintaining the pH between 8-9 with the addition of sodium carbonate solution.
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After the first coupling is complete, slowly add the diazonium salt solution of N-(4-aminophenyl)acetamide to the reaction mixture, again maintaining the pH and temperature.
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Stir the reaction mixture for several hours until the coupling reaction is complete.
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Purification of Direct Red 23
Purification is essential to remove unreacted starting materials and by-products. Salting out is a common method.
Procedure:
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Heat the reaction mixture to 60-70°C.
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Add sodium chloride (NaCl) to the solution to precipitate the dye.
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Filter the precipitated dye and wash it with a saturated NaCl solution to remove impurities.
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Dry the purified Direct Red 23 in an oven at a controlled temperature.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.3 mL/min.
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Detection: Diode Array Detector (DAD) at the maximum absorption wavelength (around 507 nm).
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Sample Preparation: Dissolve a known amount of Direct Red 23 in the initial mobile phase composition and filter through a 0.22 µm filter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradation Product Analysis:
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LC Conditions: Similar to the HPLC method described above.
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Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Both positive and negative ion modes should be evaluated for optimal detection of degradation products.
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Data Acquisition: Full scan mode to identify potential degradation products and product ion scan mode to obtain fragmentation patterns for structural elucidation.
Histological Staining Protocol (Adapted from Picro-Sirius Red Method):
This protocol is an adaptation as specific detailed protocols for Direct Red 23 in histology are not widely published.
Solutions:
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Direct Red 23 Staining Solution (0.1% w/v): Dissolve 0.1 g of Direct Red 23 in 100 mL of saturated aqueous picric acid solution.
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Acidified Water: 0.5% acetic acid in distilled water.
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Weigert's Hematoxylin: For nuclear counterstaining.
Procedure:
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Deparaffinize and rehydrate tissue sections through xylene and graded ethanol series to water.
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Optional: Perform antigen retrieval if necessary for subsequent immunohistochemistry.
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Stain in Weigert's hematoxylin for 5-10 minutes for nuclear counterstaining.
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Wash in running tap water.
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Stain in 0.1% Direct Red 23 solution for 60-90 minutes.
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Rinse briefly in acidified water.
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Dehydrate through graded ethanol series.
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Clear in xylene and mount with a resinous mounting medium.
Toxicological Mechanisms and Signaling Pathways
Direct Red 23, like many azo dyes, can exert toxic effects through various mechanisms, primarily linked to its metabolic activation and the generation of reactive oxygen species (ROS).
Genotoxicity and Carcinogenicity
The genotoxicity of many azo dyes is not caused by the parent molecule but by the aromatic amines formed upon reductive cleavage of the azo bond by intestinal microflora. These aromatic amines can be further metabolized in the liver to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.
Caption: Genotoxicity pathway of Direct Red 23.
Oxidative Stress and Apoptosis Induction
Direct Red 23 and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This excess ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis.
One of the key signaling cascades activated by oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) pathway. Stress-activated MAPKs, such as JNK and p38, can in turn activate downstream targets that promote apoptosis.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. ROS can influence both. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Caption: Oxidative stress-induced apoptosis by Direct Red 23.
Experimental Workflows
Workflow for Synthesis and Purity Analysis
Caption: Workflow for the synthesis and analysis of Direct Red 23.
Workflow for In Vitro Cytotoxicity and Apoptosis Assay
Caption: In vitro workflow for assessing Direct Red 23 cytotoxicity.
Conclusion
Direct Red 23 is a compound of significant industrial and scientific interest. Its utility as a dye and a biological stain is well-established. However, its potential for genotoxicity and cytotoxicity, primarily through the generation of carcinogenic aromatic amines and the induction of oxidative stress, warrants careful handling and a thorough understanding of its biological effects. The provided experimental protocols and the elucidation of its toxicological signaling pathways offer a foundational guide for researchers and professionals working with this compound. Further research is necessary to fully delineate the specific molecular interactions and to develop strategies to mitigate its potential adverse health effects, particularly in the context of drug development and safety assessment.
